molecular formula C12H18O3S B14197993 3-[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]-1,2lambda~6~-oxathiane-2,2-dione CAS No. 833452-47-4

3-[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]-1,2lambda~6~-oxathiane-2,2-dione

Cat. No.: B14197993
CAS No.: 833452-47-4
M. Wt: 242.34 g/mol
InChI Key: AADOEBCAHFUAHM-UHFFFAOYSA-N
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Description

3-[(Bicyclo[221]hept-5-en-2-yl)methyl]-1,2lambda~6~-oxathiane-2,2-dione is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]-1,2lambda~6~-oxathiane-2,2-dione typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-yl derivatives with sulfur-containing reagents under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often employ continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

3-[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]-1,2lambda~6~-oxathiane-2,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]-1,2lambda~6~-oxathiane-2,2-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]-1,2lambda~6~-oxathiane-2,2-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic derivatives and sulfur-containing organic compounds, such as:

Uniqueness

What sets 3-[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]-1,2lambda~6~-oxathiane-2,2-dione apart is its unique combination of a bicyclic structure and sulfur-containing functional groups. This combination imparts distinctive chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

833452-47-4

Molecular Formula

C12H18O3S

Molecular Weight

242.34 g/mol

IUPAC Name

3-(2-bicyclo[2.2.1]hept-5-enylmethyl)oxathiane 2,2-dioxide

InChI

InChI=1S/C12H18O3S/c13-16(14)12(2-1-5-15-16)8-11-7-9-3-4-10(11)6-9/h3-4,9-12H,1-2,5-8H2

InChI Key

AADOEBCAHFUAHM-UHFFFAOYSA-N

Canonical SMILES

C1CC(S(=O)(=O)OC1)CC2CC3CC2C=C3

Origin of Product

United States

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